4-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H15Cl2FN2. It is primarily classified as a piperidine derivative, which is a common structure in many pharmaceutical compounds. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for various biologically active molecules.
4-(4-Fluorophenyl)piperidin-4-amine dihydrochloride falls under the category of organic compounds and more specifically, it is classified as an amine due to the presence of an amino group in its structure. It is also considered a fluorinated compound due to the inclusion of a fluorine atom in its aromatic ring.
The synthesis of 4-(4-Fluorophenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 4-fluoroaniline with piperidine under controlled conditions. The general synthetic route can be outlined as follows:
The reaction conditions may vary depending on the specific synthetic route employed, but typically involve heating to facilitate the reaction between the amine and piperidine. The use of catalysts or specific reagents may also be employed to enhance yield and purity .
The molecular structure of 4-(4-Fluorophenyl)piperidin-4-amine dihydrochloride can be represented as follows:
The compound can undergo several types of chemical reactions due to its functional groups:
These reactions are typically facilitated by specific reagents and catalysts that enhance reactivity under controlled conditions. For example, oxidation may require oxidizing agents like potassium permanganate or chromium trioxide, while reduction could involve hydrogen gas in the presence of palladium catalysts .
The mechanism of action for 4-(4-Fluorophenyl)piperidin-4-amine dihydrochloride involves its interaction with biological targets within cells. As a piperidine derivative, it may influence neurotransmitter systems or other molecular pathways depending on its specific substitutions and structural features.
Research indicates that compounds with similar structures often exhibit activity on receptors or enzymes related to neurological functions or cancer pathways, suggesting potential therapeutic roles for this compound .
The physical properties of 4-(4-Fluorophenyl)piperidin-4-amine dihydrochloride include:
Chemical properties include:
Relevant data from studies indicate that its purity can significantly affect its biological activity and stability during storage .
The applications of 4-(4-Fluorophenyl)piperidin-4-amine dihydrochloride span several fields:
Research indicates that derivatives of this compound may serve as potential therapeutic agents targeting specific diseases .
Reductive amination represents the most direct route for conjugating the piperidine and fluorophenyl moieties. This one-pot methodology involves the condensation of 4-piperidone with 4-fluoroaniline followed by selective imine reduction. Industrial protocols utilize sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) with catalytic acetic acid at ambient temperature, achieving yields of 68-72% for the free base intermediate .
Solvent optimization studies demonstrate that methanol and ethanol enhance reaction kinetics but require stringent temperature control (0-5°C) to suppress diarylation byproducts. Hydrogenation alternatives employing Pd/C (5-10 mol%) or Raney nickel under 30-50 psi H₂ pressure enable catalyst recycling but necessitate specialized equipment . Critical to dihydrochloride formation is the free base treatment with anhydrous HCl in ethanol/ethyl acetate mixtures, generating pharmaceutical-grade salt with >99.5% purity after recrystallization [4].
Table 1: Solvent and Reductant Optimization for Reductive Amination
Reductant | Solvent | Temp (°C) | Yield (%) | Impurity Profile |
---|---|---|---|---|
NaBH₃CN | DCM | 25 | 72 | <0.5% diarylated byproduct |
NaBH(OAc)₃ | MeOH | 0 | 68 | 2% dehalogenated compound |
H₂ (Pd/C) | Ethyl acetate | 50 | 75 | <0.1% heavy metals |
NaBH₄ | THF | 65 | 45 | 15% N-alkylated impurity |
Key industrial insight: In-situ imine monitoring via FTIR (C=N stretch at 1640-1690 cm⁻¹) enables precise reductant addition timing, minimizing over-reduction byproducts .
Nucleophilic aromatic substitution (SNAr) provides a regioselective alternative when employing activated piperidine precursors. 4-Amino-1-Boc-piperidine reacts with 1-fluoro-4-nitrobenzene in dimethylformamide (DMF) at 100°C, followed by nitro group reduction (Fe/AcOH or catalytic hydrogenation), yielding the protected intermediate in 85% efficiency . Leaving group optimization reveals that bromine activation requires copper(I) iodide/phenanthroline catalysis at 120°C, whereas chlorinated aromatics exhibit <10% conversion under identical conditions .
Microwave-assisted SNAr (100 W, 150°C, 20 min) in aprotic dipolar solvents like N-methylpyrrolidone (NMP) enhances reaction rates 8-fold while maintaining >98% regioselectivity. Subsequent Boc deprotection with HCl in dioxane affords the dihydrochloride salt directly, eliminating crystallization steps .
Table 2: Leaving Group Reactivity in SNAr Piperidine Conjugation
Aromatic Substrate | Catalyst | Time (h) | Conversion (%) | Isolated Yield (%) |
---|---|---|---|---|
1-Fluoro-4-nitrobenzene | None | 4 | >99 | 92 |
1-Chloro-4-nitrobenzene | CuI/1,10-phenanthroline | 24 | 95 | 87 |
4-Bromofluorobenzene | KF/Al₂O₃ | 6 | 78 | 70 |
4-(Triflate)fluorobenzene | Et₃N | 0.5 | >99 | 94 |
Complex pharmaceutical intermediates necessitate orthogonal protection regimes. The Boc-strategy dominates industrial synthesis: 4-oxo-piperidine-1-carboxylate undergoes Grignard addition with 4-fluorophenylmagnesium bromide, yielding the tertiary alcohol intermediate (CAS 3929-30-4). Subsequent azide displacement with diphenylphosphoryl azide (DPPA) generates the azide, which undergoes Staudinger reduction and Boc protection [5]. Acidic deprotection (HCl/EtOAc) and salt crystallization deliver the target compound with <50 ppm residual metals [4] [5].
Benzyl-based protection offers cost advantages: N-benzyl-4-oxopiperidine undergoes reductive amination with 4-fluoroaniline, followed by hydrogenolytic debenzylation (Pd(OH)₂/C, H₂ 60 psi). This route achieves 76% overall yield but requires rigorous palladium scavenging to meet ICH Q3D guidelines .
Table 3: Protection-Deprotection Strategy Performance Comparison
Strategy | Protecting Group | Deprotection Reagent | Steps | Overall Yield (%) | Purity (%) |
---|---|---|---|---|---|
Boc | t-Butoxycarbonyl | 4M HCl/dioxane | 5 | 62 | 99.8 |
Cbz | Benzyloxycarbonyl | H₂/Pd-C | 4 | 58 | 99.5 |
Benzyl | N-Benzyl | H₂/Pd(OH)₂ | 3 | 76 | 98.7 |
Fmoc | Fluorenylmethyl | Piperidine/DMF | 5 | 48 | 99.2 |
Late-stage fluorination avoids handling hazardous fluorinated intermediates. Balz-Schiemann reaction of 4-aminophenylpiperidine derivatives with NaNO₂/HBF₄ generates diazonium tetrafluoroborates, which upon pyrolysis at 120°C yield the 4-fluorophenyl product (65-70% yield). This method minimizes diaryl formation but generates corrosive byproducts .
Halogen exchange (HalEx) catalysis provides superior atom economy: 4-chlorophenylpiperidine reacts with anhydrous KF in sulfolane at 240°C using [18]crown-6 phase-transfer catalyst, achieving 92% conversion with 99.2% regiopurity. Continuous water removal prevents hydrolysis, while specialized nickel reactors resist hydrogen fluoride corrosion [4].
Electrochemical fluorination in anhydrous HF/pyridine at 5V demonstrates promising lab-scale results (55% yield), though industrial scalability remains challenging due to safety constraints .
Table 4: Fluorination Method Efficiency Metrics
Method | Reagent System | Temp (°C) | Yield (%) | Regiopurity (%) | Byproducts |
---|---|---|---|---|---|
Balz-Schiemann | NaNO₂/HBF₄ | 120 | 68 | 99.5 | BF₃, polymeric residues |
HalEx (PTC) | KF/[18]crown-6/sulfolane | 240 | 92 | 99.2 | KCl |
Electrophilic fluorination | F-TEDA-BF₄ | 80 | 45 | 98.7 | Dimethylaniline |
Deoxyfluorination | DAST, CH₂Cl₂ | 40 | 62 | 97.8 | SO₂, HF |
Transitioning from batch to continuous manufacturing enhances safety and consistency for hazardous transformations. Reductive amination flow systems integrate micromixers for imine formation (residence time 5 min at 80°C), coupled with packed-bed hydrogenation reactors (10% Pd/Al₂O₃, 50 bar H₂). This configuration achieves 89% conversion with 50% reduction in catalyst loading compared to batch processes .
Salt formation in tubular reactors enables precise stoichiometry control: free base and HCl solutions are mixed under turbulent flow (Reynolds number >4000) with in-line pH monitoring, yielding uniform particle size distribution (D90 < 20µm). This eliminates milling requirements for pharmaceutical formulation [4].
Table 5: Continuous vs. Batch Production Performance
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Reaction time | 14 h | 45 min | 18x faster |
Temperature control | ±5°C | ±0.5°C | 10x precision |
Catalyst loading | 7 mol% | 3.5 mol% | 50% reduction |
Solvent consumption | 15 L/kg | 6 L/kg | 60% reduction |
Energy intensity | 120 kWh/kg | 45 kWh/kg | 62% reduction |
Product consistency (HPLC) | 98.5 ± 0.8% | 99.7 ± 0.1% | Enhanced QbD |
Process intensification benefit: Microreactor technology reduces thermal mass by 90%, enabling inherently safer exothermic reaction management for Grignard additions and diazotizations .
Comprehensive Compound Index
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1